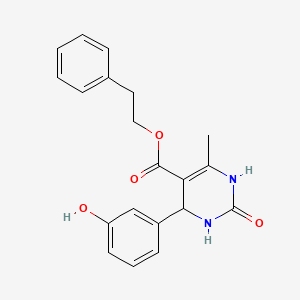![molecular formula C15H13BrN2OS B5214657 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide, also known as PHT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHT is a synthetic compound that is primarily used in research laboratories to study its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is not fully understood, but it is believed to act as a kinase inhibitor, targeting various signaling pathways involved in cell growth, proliferation, and survival. 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to inhibit the activity of protein kinases, including AKT, ERK, and JNK, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation. Additionally, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to induce the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in water. However, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide also has some limitations, including its potential toxicity and limited bioavailability.
Zukünftige Richtungen
There are several future directions for research involving 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide, including the development of new synthetic methods for 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide production, the investigation of its potential therapeutic effects in various diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide in various applications.
Synthesemethoden
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide can be synthesized using various methods, including the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-nitrophenol in the presence of a reducing agent. The synthesized product is then purified and isolated as 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide hydrobromide salt.
Wissenschaftliche Forschungsanwendungen
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been found to have potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders. In immunology, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to modulate the immune system by regulating cytokine production and T-cell activation.
Eigenschaften
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.BrH/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11;/h1-10,18H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLAVQOFGAMOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5933777 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)


![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)



![3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5214652.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)
